2-(4-Bromonaphthalen-1-yl)acetonitrile
Description
2-(4-Bromonaphthalen-1-yl)acetonitrile (CAS No. 374926-06-4) is a brominated naphthalene derivative featuring an acetonitrile substituent at the 1-position of the naphthalene ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. For instance, it has been utilized in the synthesis of ketone derivatives like (2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-bromonaphthalen-1-yl)-methanone via acetylation and substitution reactions . Its structural and electronic properties, influenced by the bromine atom and nitrile group, make it a subject of interest in crystallographic and reactivity studies.
Properties
IUPAC Name |
2-(4-bromonaphthalen-1-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLQUWFJASFZEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Bromonaphthalen-1-yl)acetonitrile can be synthesized through several synthetic routes. One common method involves the bromination of naphthalene followed by a nucleophilic substitution reaction to introduce the acetonitrile group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst, followed by the reaction with acetonitrile under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of 2-(4-Bromonaphthalen-1-yl)acetonitrile may involve large-scale bromination and substitution reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and safety standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromonaphthalen-1-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Primary amines
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromonaphthalen-1-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromonaphthalen-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The acetonitrile group can undergo hydrolysis or other transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Structural Isomers: Positional Effects of Bromine and Substituents
(a) (4-Bromonaphthalen-2-yl)acetonitrile (BAGTEJ)
This structural isomer differs in the position of the bromine atom (4-bromo on naphthalen-2-yl). Key structural distinctions include:
- Acetonitrile Geometry : The C—C—N bond angle is nearly linear (179.3°), and the acetonitrile plane forms a 23.1° angle with the naphthalene ring. The nitrogen atom is displaced by 0.287 Å from the naphthalene plane .
(b) (1-Bromonaphthalen-2-yl)acetonitrile
This isomer crystallizes in a monoclinic system (space group P2₁/n) with lattice parameters a = 11.3599 Å, b = 7.2379 Å, c = 11.8901 Å, and β = 102.538° . The distinct crystal packing compared to the 4-bromo-1-yl derivative may influence solubility and melting behavior.
Table 1: Structural Comparison of Naphthalene-Based Acetonitrile Derivatives
| Compound | Molecular Formula | Molar Mass (g/mol) | C—C—N Angle (°) | N Displacement (Å) | Crystal System | Space Group |
|---|---|---|---|---|---|---|
| 2-(4-Bromonaphthalen-1-yl)acetonitrile | C₁₂H₈BrN | 246.1 | Not Reported | Not Reported | Not Reported | Not Reported |
| (4-Bromonaphthalen-2-yl)acetonitrile | C₁₂H₈BrN | 246.1 | 179.3 | 0.287 | Not Reported | Not Reported |
| (1-Bromonaphthalen-2-yl)acetonitrile | C₁₂H₈BrN | 246.1 | Not Reported | Not Reported | Monoclinic | P2₁/n |
Substituent Effects: Benzofuran vs. Naphthalene Backbones
2-(4-Bromo-1-benzofuran-3-yl)acetonitrile
This analog replaces the naphthalene core with a benzofuran ring. Key differences include:
- Molecular Formula: C₁₀H₆BrNO (Molar mass = 236.06 g/mol), smaller due to the absence of one aromatic ring .
- Electronic Properties : The oxygen atom in benzofuran introduces electron-withdrawing effects, altering HOMO-LUMO gaps compared to naphthalene derivatives.
Table 2: Comparison with Benzofuran Analog
| Compound | Core Structure | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|
| 2-(4-Bromonaphthalen-1-yl)acetonitrile | Naphthalene | C₁₂H₈BrN | 246.1 |
| 2-(4-Bromo-1-benzofuran-3-yl)acetonitrile | Benzofuran | C₁₀H₆BrNO | 236.06 |
Biological Activity
2-(4-Bromonaphthalen-1-yl)acetonitrile, with the chemical formula C12H8BrN and CAS number 30098-50-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Weight: 214.10 g/mol
- Structure: The compound features a bromonaphthalene moiety attached to an acetonitrile group, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Preliminary studies indicate that 2-(4-Bromonaphthalen-1-yl)acetonitrile exhibits antimicrobial activity . In vitro tests have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Potential
Research has indicated that this compound may have anticancer properties . In a study assessing its effects on cancer cell lines, it demonstrated significant cytotoxicity, particularly against breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
The biological activity of 2-(4-Bromonaphthalen-1-yl)acetonitrile is likely mediated through several mechanisms:
- Enzyme Inhibition: It may inhibit key enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress, leading to apoptosis in cancer cells.
- Interaction with Cellular Receptors: Its structure allows for potential interaction with various cellular receptors, influencing signaling pathways related to growth and survival.
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 2-(4-Bromonaphthalen-1-yl)acetonitrile tested its activity against Gram-positive and Gram-negative bacteria. The results showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Study on Anticancer Activity
In a separate investigation, the anticancer properties were evaluated in human breast cancer cell lines (MCF-7). The results indicated:
| Treatment Concentration | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 10 µM | 70 | 15 |
| 25 µM | 50 | 35 |
| 50 µM | 30 | 60 |
The study concluded that higher concentrations significantly reduced cell viability and increased apoptosis rates, highlighting its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
